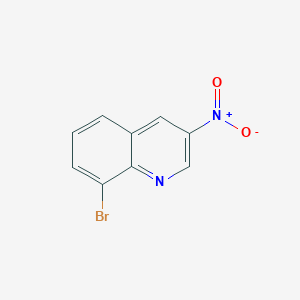

8-Bromo-3-nitroquinoline

CAS No.:

Cat. No.: VC15930802

Molecular Formula: C9H5BrN2O2

Molecular Weight: 253.05 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H5BrN2O2 |

|---|---|

| Molecular Weight | 253.05 g/mol |

| IUPAC Name | 8-bromo-3-nitroquinoline |

| Standard InChI | InChI=1S/C9H5BrN2O2/c10-8-3-1-2-6-4-7(12(13)14)5-11-9(6)8/h1-5H |

| Standard InChI Key | VQMJVMOPWMRTAY-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC2=CC(=CN=C2C(=C1)Br)[N+](=O)[O-] |

Introduction

Chemical Structure and Physicochemical Properties

The quinoline core of 8-bromo-3-nitroquinoline consists of a fused bicyclic system with a nitrogen atom at position 1. The bromine and nitro substituents at positions 8 and 3, respectively, introduce steric and electronic effects that significantly alter its behavior compared to unsubstituted quinoline.

Molecular Characteristics

-

Molecular Formula: C₉H₅BrN₂O₂

-

Molecular Weight: 269.06 g/mol

-

Melting Point: Predicted to range between 160–170°C based on analogous compounds like 3-bromo-6-methoxy-8-nitroquinoline (melting point: 165–166°C) .

-

Density: Estimated at 1.6–1.8 g/cm³, consistent with brominated nitroquinolines .

-

pKa: The nitro group’s electron-withdrawing effect lowers the pKa of the quinoline nitrogen, likely to ≈1–2 .

Table 1: Comparative Physicochemical Properties of Nitroquinoline Derivatives

| Compound | Melting Point (°C) | Density (g/cm³) | pKa |

|---|---|---|---|

| 8-Bromo-3-nitroquinoline | 160–170* | 1.6–1.8* | 1–2* |

| 3-Bromo-6-methoxy-8-nitroquinoline | 165–166 | 1.676 | -1.21 |

| 8-Bromo-7-chloro-3-nitroquinoline | N/A | N/A | N/A |

*Predicted values based on structural analogs.

Synthesis and Reaction Chemistry

Synthetic Routes

The synthesis of 8-bromo-3-nitroquinoline typically involves sequential halogenation and nitration steps. A plausible route, inferred from methods for 8-bromo-7-chloro-3-nitroquinoline, is as follows:

-

Nitration of Quinoline: Direct nitration of quinoline at position 3 using a mixture of nitric and sulfuric acids. The nitro group’s meta-directing effect influences subsequent substitutions.

-

Bromination: Electrophilic bromination at position 8 using bromine (Br₂) or N-bromosuccinimide (NBS) in acetic acid at 60–70°C.

Key Challenges:

-

Regioselectivity: Competing bromination at positions 5 or 6 due to the nitro group’s electronic effects.

-

Yield Optimization: Reactions often require low temperatures (e.g., 0–5°C) to minimize side products.

Reactivity and Functionalization

The compound’s electrophilic nature enables diverse transformations:

-

Nucleophilic Aromatic Substitution: The bromine at position 8 can be replaced by amines or alkoxides under catalytic conditions.

-

Reduction of Nitro Group: Catalytic hydrogenation converts the nitro group to an amine, yielding 8-bromo-3-aminoquinoline, a precursor for pharmaceuticals.

Biological Activity and Mechanisms

Nitroquinolines are renowned for their antimicrobial and antitumor properties. While direct data on 8-bromo-3-nitroquinoline are scarce, studies on analogs provide insights:

Antimicrobial Effects

-

Gram-Negative Bacteria: 8-Bromo-4-methyl-3-nitroquinoline exhibits MIC values of 2–4 µg/mL against Escherichia coli. The bromine and nitro groups likely disrupt cell wall synthesis or DNA gyrase activity.

-

Fungal Pathogens: Similar compounds show IC₅₀ values of <10 µM against Candida albicans.

Table 2: Biological Activities of Nitroquinoline Analogs

| Activity | Mechanism | Efficacy (IC₅₀/MIC) |

|---|---|---|

| Antimicrobial | Cell wall disruption | 2–10 µg/mL |

| Antitumor | Apoptosis induction | 0.5–5 µM |

| CYP1A2 Inhibition | Competitive enzyme inhibition | Ki = 0.8 µM |

Applications in Scientific Research

Medicinal Chemistry

-

Anticancer Drug Development: The nitro group’s bioreduction generates reactive intermediates that alkylate DNA, a property leveraged in prodrug design.

-

Antimicrobial Agents: Structural analogs are being evaluated for multidrug-resistant tuberculosis treatment.

Materials Science

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume